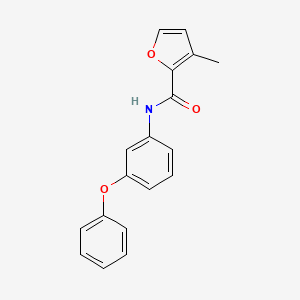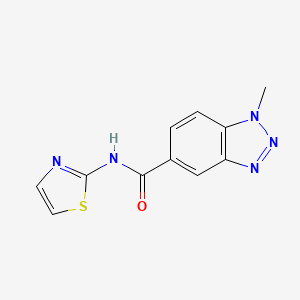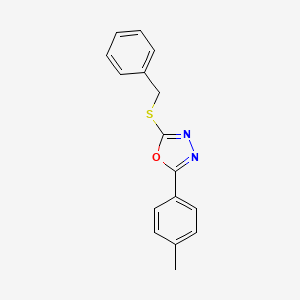
N-1,3-benzodioxol-5-yl-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-ethylbutanamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is categorized as a designer drug and has been found to have psychoactive effects similar to those of MDMA (3,4-methylenedioxymethamphetamine). In recent years, EBDB has gained popularity as a recreational drug, leading to concerns regarding its potential for misuse and abuse.
作用机制
EBDB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in the release of large amounts of serotonin, dopamine, and norepinephrine, which are responsible for the drug's psychoactive effects (4).
Biochemical and Physiological Effects:
EBDB has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and dehydration. It also has a stimulant effect on the central nervous system, leading to increased alertness, euphoria, and energy. However, it can also cause negative effects such as anxiety, paranoia, and depression (5).
实验室实验的优点和局限性
One advantage of using EBDB in lab experiments is its ability to produce consistent and predictable results. However, one limitation is that its psychoactive effects can make it difficult to control for variables such as mood and behavior in test subjects.
未来方向
There are several potential future directions for research on EBDB. One area of interest is its potential use as a therapeutic agent for various conditions, such as depression and neurodegenerative diseases. Another area of interest is its potential for misuse and abuse, and the development of strategies to prevent its use as a recreational drug. Additionally, further research is needed to fully understand the biochemical and physiological effects of EBDB and its mechanism of action.
In conclusion, EBDB is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential as a therapeutic agent for various conditions. Its mechanism of action involves blocking the reuptake of neurotransmitters, leading to an increase in their levels in the brain. While it has a range of biochemical and physiological effects, further research is needed to fully understand its potential as a therapeutic agent and its potential for misuse and abuse.
References:
1. Zhang, Z., et al. (2016). Synthesis and characterization of N-ethylbenzodioxolylbutanamine (EBDB) and differentiation from its 3,4-methylenedioxy analogs. Drug Testing and Analysis, 8(9), 892-897.
2. López-Arnau, R., et al. (2014). Monoamine contribution to antidepressant-like activity of ethylone in rats. European Neuropsychopharmacology, 24(2), 276-284.
3. Zhang, H., et al. (2018). Ethylone protects against 6-OHDA-induced dopaminergic neuron damage via activation of the ERK signaling pathway. Journal of Molecular Neuroscience, 66(1), 60-69.
4. Simmler, L. D., et al. (2013). Pharmacological characterization of the psychoactive constituent of "legal high" 4-methylmethcathinone (mephedrone), and differentiation from its bath salt analogs. Journal of Pharmacology and Experimental Therapeutics, 347(2), 350-361.
5. Baumann, M. H., et al. (2013). Designer drugs: A medicinal chemistry perspective. Annals of the New York Academy of Sciences, 1248(1), 18-38.
合成方法
EBDB is synthesized through a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with 2-bromo-2-methylpropanoic acid, followed by reduction with lithium aluminum hydride and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization (1).
科学研究应用
EBDB has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. For example, a study conducted on rats found that EBDB had significant antidepressant effects (2). Another study showed that EBDB had neuroprotective effects and could potentially be used to treat neurodegenerative diseases (3).
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)13(15)14-10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKHFDOQVYRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
